5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, a methylsulfanyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, methylthiol, and oxirane.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with methylthiol to form 2-(methylsulfanyl)pyrimidine.
Bromination: The 2-(methylsulfanyl)pyrimidine is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amine Introduction: Finally, the oxirane is reacted with an amine to form the oxolan-2-ylmethyl group, which is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **5-bromo-2-(methylsulfanyl
5-bromo-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the oxolan-2-ylmethyl group.
2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine: Lacks the bromine atom.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c1-16-10-13-6-8(11)9(14-10)12-5-7-3-2-4-15-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCOHJSYPMRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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